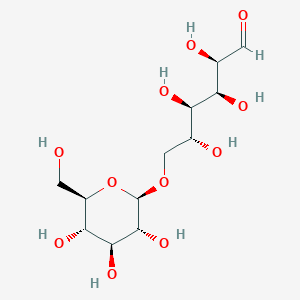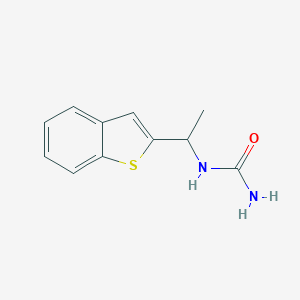
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid is a chiral amino acid derivative with a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid can be achieved through several methods:
Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid involves its interaction with specific molecular targets and pathways. The cyclopropane ring provides conformational rigidity, which can influence the binding affinity and specificity to target proteins or enzymes. This compound can act as an inhibitor or modulator of enzymatic activity, depending on its structural analogs and derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-aminocyclohexanecarboxylic acid: Another chiral amino acid with a cyclohexane ring.
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: A compound with a similar amino and carboxylic acid functional group.
Uniqueness
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid is unique due to its cyclopropane ring, which imparts significant conformational rigidity. This structural feature makes it a valuable tool in studying protein-ligand interactions and designing peptidomimetics with enhanced stability and specificity.
Eigenschaften
CAS-Nummer |
149811-52-9 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1 |
InChI-Schlüssel |
GFIRYOYQBKQVOL-FSPLSTOPSA-N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
Isomerische SMILES |
CC(C)[C@@H]1C[C@]1(C(=O)O)N |
Kanonische SMILES |
CC(C)C1CC1(C(=O)O)N |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)




![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)





